4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid
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Overview
Description
4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid is a complex organic compound with significant biochemical and pharmacological properties This compound is characterized by its intricate molecular structure, which includes multiple hydroxyl groups, an acetamido group, and a pentanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid typically involves multiple steps, starting from simpler organic molecules. The process often includes:
Formation of the oxan ring: This step involves the cyclization of a suitable precursor to form the oxan ring structure.
Introduction of hydroxyl groups: Hydroxyl groups are introduced through selective hydroxylation reactions.
Acetamido group addition: The acetamido group is added via acylation reactions using acetic anhydride or acetyl chloride.
Coupling reactions: The various fragments of the molecule are coupled together using peptide coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of automated synthesizers and large-scale reactors to ensure high yield and purity. The process is optimized to minimize waste and reduce production costs. Key steps include:
Batch or continuous flow synthesis: Depending on the scale, either batch reactors or continuous flow systems are used.
Purification: Techniques such as crystallization, chromatography, and recrystallization are employed to purify the final product.
Quality control: Analytical methods like HPLC (High-Performance Liquid Chromatography) and NMR (Nuclear Magnetic Resonance) spectroscopy are used to ensure the compound meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or aldehydes.
Reduction: Reduction reactions can convert the acetamido group to an amine, or reduce ketones to alcohols.
Substitution: Nucleophilic substitution reactions can replace hydroxyl groups with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidizing agents: KMnO₄ (potassium permanganate), CrO₃ (chromium trioxide).
Reducing agents: NaBH₄ (sodium borohydride), LiAlH₄ (lithium aluminium hydride).
Substitution reagents: SOCl₂ (thionyl chloride), PBr₃ (phosphorus tribromide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its multiple functional groups make it a versatile intermediate in organic synthesis.
Biology
In biological research, the compound is studied for its potential role in metabolic pathways and enzyme interactions. It can serve as a substrate or inhibitor in various biochemical assays.
Medicine
Medically, the compound is investigated for its potential therapeutic effects. It may have applications in drug development, particularly in designing molecules that can interact with specific biological targets.
Industry
In industrial applications, the compound can be used in the production of specialty chemicals and materials. Its unique structure allows for the creation of polymers and other advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-Acetylneuraminic acid: Shares the acetamido and hydroxyl groups but differs in the overall structure.
Glucosamine: Contains similar hydroxyl and amino groups but lacks the complex oxan ring structure.
N-Acetylglucosamine: Similar to glucosamine but with an acetamido group.
Uniqueness
4-[[2-[2-[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid is unique due to its combination of functional groups and complex molecular architecture. This uniqueness allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
4-[[2-[2-[3-acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxypropanoylamino]-3-hydroxybutanoyl]amino]-5-amino-5-oxopentanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34N4O12/c1-7(26)13(19(33)23-10(17(21)31)4-5-12(28)29)24-18(32)8(2)35-16-14(22-9(3)27)20(34)36-11(6-25)15(16)30/h7-8,10-11,13-16,20,25-26,30,34H,4-6H2,1-3H3,(H2,21,31)(H,22,27)(H,23,33)(H,24,32)(H,28,29) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJSYIUAIQSRVQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(CCC(=O)O)C(=O)N)NC(=O)C(C)OC1C(C(OC(C1O)CO)O)NC(=O)C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34N4O12 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70867208 |
Source
|
Record name | 4-[2-(2-{[3-Acetamido-2,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy}propanamido)-3-hydroxybutanamido]-5-amino-5-oxopentanoic acid (non-preferred name) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70867208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
522.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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